Compound Description: (2R,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is a synthetic compound. It is synthesized using D-diethyl tartrate as the starting compound through ring forming, ring opening, reduction, and hydrolysis reactions [].
Compound Description: (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl) is a potent and selective metabotropic glutamate 2/3 receptor antagonist discovered and characterized during structure-activity relationship studies exploring substitutions at the C3 and C4 positions of the (1S,2R,5R,6R)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold. LY3020371·HCl exhibits antidepressant-like activity in the mouse forced-swim test [].
Compound Description: (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765) is an orally available prodrug of (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198) []. VRT-043198 is a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases, exhibiting 100- to 10,000-fold selectivity against other caspase-3 and -6 to -9. VX-765 effectively inhibits cytokine release in various inflammatory disease models [].
Compound Description: (2R,3S)-2-Amino-2-methyl-3-hydroxy-3-phenylpropanoic acid is a chiral compound synthesized using a stereoselective aldol reaction involving the lithium enolate of cis-2-ferrocenyl-3-pivaloyl-4-methyl-1,3-oxazolidin-5-one and benzaldehyde []. The synthesis achieves high diastereomeric excess, exceeding 98% [].
Compound Description: (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride is a racemic mixture that exists as a conglomerate, meaning it is a mixture of equal amounts of its enantiomers in solid form. This allows for the separation of its enantiomers, (2R,3S)-ACB · HCl and (2S,3R)-ACB · HCl, through preferential crystallization, a technique used to separate enantiomers based on their different solubilities [].
N-Acetyl-L-isoleucine (Ac-L-Ile) and N-Acetyl-D-alloisoleucine (Ac-D-aIle)
Compound Description: N-Acetyl-L-isoleucine (Ac-L-Ile) and N-Acetyl-D-alloisoleucine (Ac-D-aIle) form a unique molecular compound with a 1:1 ratio of the two molecules in the crystal structure. This molecular compound is less soluble than either Ac-L-Ile or Ac-D-aIle individually, enabling its isolation from a mixture through recrystallization [].
Compound Description: (2R,3S,4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid is a naturally occurring component of the antibiotic pyridomycin. It's synthesized from a sugar derivative, 3-deoxy-1,2;5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose (2), in a multi-step process that involves regiospecific introduction of the 3-pyridyl group and manipulation of functional groups to achieve the desired stereochemistry [].
Compound Description: Threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-β-phenylserine) is a compound whose racemic hydrochloride salt [(2RS,3SR)-1.HCl] exists as a conglomerate at room temperature, making it suitable for optical resolution. This resolution is achieved through replacing crystallization using either L-phenylalanine methyl ester hydrochloride (L-2) or its enantiomer (D-2) as the optically active co-solute [].
Compound Description: (2R,3S) -2-[(R) -1 -[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride is a key intermediate in the synthesis of Aprepitant. The molecule features two stereocenters, indicated by the (2R,3S) configuration, which dictates the spatial arrangement of the substituents around those carbon atoms [].
(2S,3S)- and (2R,3S)-2-[2-(benzyloxy)ethyl]-3-(6-chloro-9H-purin-9-yl)oxolane
Compound Description: (2S,3S)- and (2R,3S)-2-[2-(benzyloxy)ethyl]-3-(6-chloro-9H-purin-9-yl)oxolane are diastereomers, differing in the spatial arrangement of substituents around one of their chiral centers. These compounds are synthesized by reacting the appropriate (2S,3S)- or (2R,3S)-3-(5-amino-6-chloropyrimidinyl)amino-2-(2-benzyloxy)ethyloxolanes with triethyl orthoformate [].
2-Amino Isonicotinic Acids
Compound Description: 2-Amino isonicotinic acids represent a class of compounds synthesized from corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride []. These compounds are similar to products formed via the Guareschi-Thorpe Condensation and are versatile intermediates in various synthetic applications [].
Compound Description: (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid [(2RS,3SR)-2] is a racemic compound used to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (1) []. Optical resolution of (2RS,3SR)-2 is achieved using resolving agents like (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to afford (2R,3S)- and (2S,3R)-2 []. Further hydrolysis of these enantiomers yields optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid.
(2S,3R)-2-Amino-3-methylpent-4-enoic acid (Δ(4)-Dehydroisoleucine) and its stereoisomers
Compound Description: (2S,3R)-2-Amino-3-methylpent-4-enoic acid (Δ(4)-Dehydroisoleucine) and its stereoisomers are investigated for their interactions with enzymes like L-aminoacylase and L-amino acid oxidase. These enzymes show selectivity towards specific stereoisomers, enabling the isolation of the (2S,3R)-isomer related to L-alloisoleucine in high stereochemical purity [].
Compound Description: (RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride [(RS)-ACS•HCl] is a racemic compound that exists as a conglomerate, meaning its enantiomers crystallize separately. This property allows for the optical resolution of (RS)-ACS•HCl through preferential crystallization, leading to the isolation of (R)- and (S)-ACS•HCl. These resolved enantiomers are then used to synthesize optically active 1,4-thiazane-3-carboxylic acid [].
3-Hydroxy-4-(tosyloxy)butanenitrile
Compound Description: 3-Hydroxy-4-(tosyloxy)butanenitrile is a racemic compound that serves as a starting material for the synthesis of (R)-GABOB ((3R)-4-amino-3-hydroxybutanoic acid) and (R)-carnitine hydrochloride. The resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile is achieved through lipase-catalyzed enantiomer separation, a process that leverages the selectivity of enzymes to preferentially react with one enantiomer over the other [].
Compound Description: (2RS,3SR)-2-Amino-3-Chloropropanoic Acid Hydrochloride is a racemic mixture found to exist as a conglomerate in its crystalline form. Its racemic structure has been studied to develop methods for obtaining optically pure (R)- and (S)-2-Amino-3-Chloropropanoic Acid. Preferential crystallization is successfully employed as an effective method for resolving this compound into its enantiomers [].
Compound Description: This entry describes a novel compound and its preparation method. The compound of interest is (2R, 3R)-2-hydroxy-3-amino-3-aryl-propionamide, an enantiomerically pure compound. The described method involves reacting a specific enantiomer of trans-3-aryl glycidic acid alkyl ester, (2R, 3S)-trans-3-aryl glycidic acid alkyl ester, with ammonia in a diastereoselective reaction. This process ensures the formation of the desired (2R, 3R) configuration in the final product [].
Compound Description: (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate is prepared from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The synthesis is notable for maintaining the stereochemistry throughout the four-step process, indicating a lack of racemization []. The crystal structure reveals a network of intermolecular hydrogen bonds between the cation, chloride anions, and water molecules [].
2-Amino-3-methyl-hex-5-enoic acid
Compound Description: 2-Amino-3-methyl-hex-5-enoic acid is an amino acid with various applications, including the synthesis of peptides like bacitracin. The compound exists in different stereoisomeric forms, each denoted by specific (R,S) configurations: (2S,3S), (2R,3S), (2S,3R), and (2R,3R). The synthesis of 2-Amino-3-methyl-hex-5-enoic acid involves a cross-coupling reaction between a vinyl Grignard reagent and an alkyl halide, often catalyzed by LiCuCl [].
(2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids
Compound Description: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids are conformationally constrained α-amino acid derivatives synthesized with high stereoselectivity (de > 90%) []. Evans’ auxiliary (4(R/S)-4-phenyl-oxzaolidin-2-one) controls the stereoselectivity in their synthesis [].
Compound Description: 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride is synthesized from methyl 3-azido-3-deoxy-4,6-O-benzylidene-α-D-altropyranoside through a multi-step process. This compound serves as a precursor for the preparation of a chiral β-polyamide analog of Nylon 3 [].
3-cyclopentanoneacetic acid
Compound Description: 3-cyclopentanoneacetic acid is synthesized with high optical purity via the Michael reaction of (2R,3S)-3,4-Dimethyl-5,7-dioxo-2-phenylperhydro-1,4-oxazepine to 2-cyclopenten-1-one, followed by hydrolysis and decarboxylation []. DBU (1,8-diazabicyclo(5.4.0)undec-7-ene) catalyzes the reaction [].
2-Amino-3-fluorobenzoic acid
Compound Description: 2-Amino-3-fluorobenzoic acid is synthesized from 2-fluoroaminobenzene through a multi-step process involving acylation, oximation, and oxidation. The process includes the formation of key intermediates like N-(2-fluorophenyl)-2-(hydroxyimino)acetamide and 7-fluoroisatin [].
(2S,3S)- and (2R,3S)-Diaminobutanoic Acid
Compound Description: The diastereomers, anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, are synthesized through different stereoselective routes. These syntheses involve the use of homochiral lithium amides and tert-butyl esters of unsaturated carboxylic acids like cinnamic and crotonic acid []. The choice of starting materials and reaction conditions dictates the final stereochemical outcome of the diaminobutanoic acid product [].
Compound Description: (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid is synthesized from L-threonine. The synthesis involves esterification, ammonolysis, protection of the amino and hydroxyl groups, sulfonation, cyclization, and deprotection. This process yields the desired product with a purity of 98.2% and an overall yield of 54.6% [].
2-Amino-3, 5-dibromobenzaldehyde
Compound Description: 2-Amino-3,5-dibromobenzaldehyde is synthesized from o-nitrobenzaldehyde in a process that avoids the use of environmentally harmful reducing agents like ferrous sulfate. The synthesis involves catalytic hydrogenation, oxidation using hydrogen peroxide, bromination using hydrobromic acid, and crystallization to achieve high purity [].
(R)-[4-2H2] 2-Amino-3-Butenoic Acid (Vinylglycine) and (R) [4-2H2, 5-2H3] Methionine
Compound Description: (R)-[4-2H2] 2-Amino-3-Butenoic Acid (Vinylglycine) and (R) [4-2H2, 5-2H3] Methionine are synthesized from (R)-methionine sulfoxide through deuterium exchange reactions and subsequent chemical transformations []. These compounds are valuable as isotopically labeled standards in various biological studies.
Compound Description: Isopropyl (2R,3S)-4-cyclohexyl-2-hydroxy-3-{N-[(2R)-2-morpholino-carbonylmethyl-3-(1-naphthyl)propionyl]-L-histidylamino}butyrate (KRI-1314) is a potent renin inhibitor. X-ray crystallography studies reveal its conformation, showing a twisted backbone chain at the cyclohexylnorstatine residue. The histidine side chains stack and form hydrogen bonds with cinnamic acid, influencing its inhibitory activity [].
(2R,3S)-[3-2H1]-Serine, (2R,3R)-[2,3-2H2]-Serine, (2S,2'S,3S,3'S)-[3,3'-2H2]-Cystine, (2S,2'S,3R,3'R)-[2,2',3,3'-2H4]-Cystine, (2S,3S)-[3-2H1]-β-chloroalanine, and (2S,3R)-[2,3-2H2]-β-chloroalanine
Compound Description: This entry discusses the preparation of various stereospecifically labeled D-amino acids, including (2R,3S)-[3-2H1]-Serine, (2R,3R)-[2,3-2H2]-Serine, (2S,2'S,3S,3'S)-[3,3'-2H2]-Cystine, (2S,2'S,3R,3'R)-[2,2',3,3'-2H4]-Cystine, (2S,3S)-[3-2H1]-β-chloroalanine, and (2S,3R)-[2,3-2H2]-β-chloroalanine, from labeled aziridines. The synthesis involves enzymatic reactions to introduce deuterium labels at specific positions, followed by chemical transformations to obtain the desired amino acids [].
Ethyl (2R,3S)-N-Boc- and -N-Benzyl-3-vinylaziridine-2-carboxylates
Compound Description: Ethyl (2R,3S)-N-Boc- and -N-Benzyl-3-vinylaziridine-2-carboxylates are chiral aziridine derivatives synthesized through asymmetric Michael addition of ammonia to chiral acrylates, achieving high syn selectivity. These compounds are potential building blocks for the synthesis of enantiomerically pure unsaturated amino acids [].
D-erythro-2-Amino-3,4-dioxy-buttersäure
Compound Description: D-erythro-2-Amino-3,4-dioxy-buttersäure, also known as D-erythro-2-Amino-3,4-dihydroxybutyric acid, is a key compound in determining the absolute stereochemistry of natural sphingosine. Sphingosine, a component of sphingolipids, is degraded to D-erythro-2-Amino-3,4-dihydroxybutyric acid. This degradation product is compared with synthetic standards to establish that natural sphingosine belongs to the D-erythro series [].
Compound Description: 7-Amino-3-chloro-3-cephalosporin-4-carboxylic acid is a key intermediate in the synthesis of cephalosporin antibiotics. The synthesis involves multiple steps, including acylation, enolatization, bromination, cyclization, chlorination, and deprotection, all carried out under controlled conditions to achieve high yield and purity [].
Compound Description: (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester is synthesized through the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester. The reaction uses a chiral phase-transfer catalyst, (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, to control the stereochemistry of the product [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.